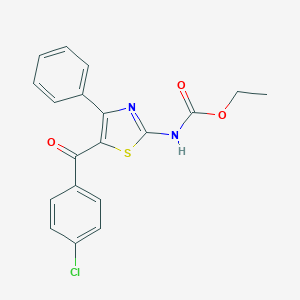

![molecular formula C22H25N3O4 B281986 (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate, also known as HEPES, is a zwitterionic organic compound that is widely used in biological and biochemical research. It is a buffering agent that helps to maintain a stable pH in cell culture media, protein solutions, and other biological systems.

Mécanisme D'action

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate acts as a weak acid and base, which allows it to buffer solutions over a wide pH range. It has a pKa value of 7.55, which is close to the physiological pH of 7.4. When (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate is added to a solution, it can accept or donate protons to maintain a stable pH. This helps to prevent changes in pH that can affect biological processes and experimental results.

Biochemical and physiological effects:

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate has been shown to have minimal effects on biological systems. It does not interfere with enzyme activity, protein structure, or cell growth. (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate has also been shown to have low toxicity, making it a safe choice for many applications. However, some studies have reported that (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate can affect the activity of certain enzymes and ion channels, so it is important to use caution when interpreting results.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate has several advantages for lab experiments. Its high buffering capacity and low toxicity make it a safe and effective choice for many applications. It also has a low UV absorbance, which makes it ideal for spectroscopic analysis. However, (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate has some limitations. It can interfere with certain assays and may affect the activity of some enzymes and ion channels. It is also relatively expensive compared to other buffering agents.

Orientations Futures

There are several future directions for the use of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate in research. One area of interest is the development of new (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate derivatives with improved properties. For example, researchers are exploring the use of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate-based polymers for drug delivery and tissue engineering. Another area of interest is the use of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate in combination with other buffering agents to improve the stability of biological systems. Finally, researchers are investigating the use of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate in new applications, such as the development of biosensors and diagnostic assays.

Conclusion:

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate is a widely used buffering agent in biological and biochemical research. Its high buffering capacity, low toxicity, and low UV absorbance make it an ideal choice for many applications. However, it is important to use caution when interpreting results, as (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate can affect the activity of certain enzymes and ion channels. Future research will continue to explore the use of (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate in new applications and the development of new derivatives with improved properties.

Méthodes De Synthèse

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate can be synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-bromoethylamine hydrobromide and 4-nitroaniline in the presence of potassium carbonate. The resulting intermediate is then reduced with sodium dithionite to yield (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate. Other methods of synthesis have also been reported, including the use of N-ethylmaleimide and 2-aminoethanol as starting materials.

Applications De Recherche Scientifique

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate is widely used in biological and biochemical research as a buffering agent. It is commonly used in cell culture media, protein solutions, and other biological systems to maintain a stable pH. (E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate is also used in electrophoresis, chromatography, and other analytical techniques. Its high buffering capacity, low UV absorbance, and low toxicity make it an ideal choice for many applications.

Propriétés

Formule moléculaire |

C22H25N3O4 |

|---|---|

Poids moléculaire |

395.5 g/mol |

Nom IUPAC |

(E)-4-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |

InChI |

InChI=1S/C22H25N3O4/c26-15-14-24-10-12-25(13-11-24)19-8-6-18(7-9-19)23-21(27)16-20(22(28)29)17-4-2-1-3-5-17/h1-9,16,26H,10-15H2,(H,23,27)(H,28,29)/b20-16+ |

Clé InChI |

CHLDVPGJTBSCQY-CAPFRKAQSA-N |

SMILES isomérique |

C1CN(CC[NH+]1CCO)C2=CC=C(C=C2)NC(=O)/C=C(\C3=CC=CC=C3)/C(=O)[O-] |

SMILES |

C1CN(CCN1CCO)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)O |

SMILES canonique |

C1CN(CC[NH+]1CCO)C2=CC=C(C=C2)NC(=O)C=C(C3=CC=CC=C3)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

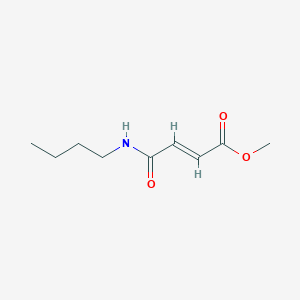

![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)

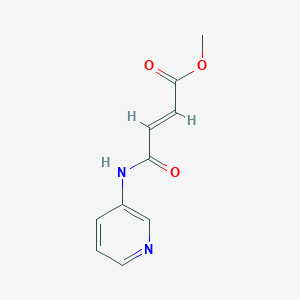

![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

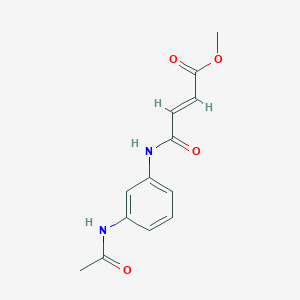

![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)

![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)

![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)

methanone](/img/structure/B281925.png)